4-Aminobenzoic acid; (4-nitrophenyl) carbamimidothioate is a compound that combines the properties of 4-aminobenzoic acid and a carbamimidothioate derivative of 4-nitrophenyl. This compound falls within the realm of organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. The structure features an amino group and a nitrophenyl group, which contribute to its reactivity and potential applications.
The compound is derived from 4-nitrobenzoic acid through various synthetic methods, primarily involving catalytic hydrogenation and subsequent chemical modifications. The synthesis processes are documented in several patents and scientific literature, detailing the methods for producing both 4-aminobenzoic acid and its derivatives.
In terms of classification, 4-aminobenzoic acid; (4-nitrophenyl) carbamimidothioate can be categorized as:
The synthesis of 4-aminobenzoic acid; (4-nitrophenyl) carbamimidothioate typically involves several key steps:
The hydrogenation process is characterized by:
The molecular structure of 4-aminobenzoic acid; (4-nitrophenyl) carbamimidothioate can be represented as follows:
The compound's structural data can be referenced from databases like PubChem, which provides detailed information about its chemical properties and molecular structure .
The primary reactions involving 4-aminobenzoic acid; (4-nitrophenyl) carbamimidothioate include:
These reactions typically require specific conditions such as:
The mechanism primarily involves:
Kinetic studies indicate that the reaction rates are influenced by factors such as catalyst concentration, temperature, and pressure during hydrogenation.
Physical property data can be found in chemical databases which provide insights into solubility, stability, and reactivity profiles .
In methanogenic archaea such as Methanococcus maripaludis, 4-aminobenzoic acid (PABA) biosynthesis follows a distinct pathway that bypasses the classical chorismate route. Instead, it initiates with the condensation of 6-deoxy-5-ketofructose-1-phosphate (DKFP) and L-aspartate-semialdehyde to form 2-amino-3,7-dideoxy-D-threo-hept-6-ulosonate. This intermediate spontaneously cyclizes to generate 3-dehydroquinic acid (DHQ), a pivotal carbocyclic precursor [4] [9]. DHQ serves as the entry point to the modified shikimate pathway, where it undergoes enzymatic transformations analogous to later stages of bacterial chorismate biosynthesis. Genetic evidence confirms this route: aroA' deletion mutants in M. maripaludis exhibit auxotrophy for both aromatic amino acids and PABA, demonstrating DHQ’s essential role as a precursor [4].
Table 1: Key Enzymes in Archaeal PABA Biosynthesis
Enzyme | Gene | Function | Mutant Phenotype |
---|---|---|---|
DKFP Synthase | aroA' | Condenses DKFP and L-aspartate-semialdehyde | Auxotrophic for PABA/AroAAs |
Cyclase | N/A | Converts linear intermediate to 3-dehydroquinic acid | Not characterized |
Dehydroquinase | aroB' | Converts DHQ to 3-dehydroshikimate (type II enzyme in Corynebacterium) | No auxotrophy (redundant) |
This pathway exemplifies metabolic innovation in archaea, which lack genes for early shikimate-pathway enzymes like DAHP synthase. Biochemical studies show that DHQ formation is irreversible, committing carbon flux toward aromatic compound synthesis [9] [10]. The pathway’s energy efficiency is notable, as it avoids ATP-dependent steps required in bacterial chorismate formation.
Bacteria and archaea utilize divergent strategies for PABA biosynthesis:- Chorismate-Dependent Pathway (Bacteria):In Escherichia coli, PABA synthesis requires three enzymes:1. PabA/PabB complex: Glutamine amidotransferase (PabA) forms a 1:1 complex with chorismate-utilizing subunit PabB. This complex converts chorismate and glutamine to 4-amino-4-deoxychorismate (ADC), with glutaminase activity activated 2-fold by chorismate binding [1].2. PabC: Decarboxylates ADC to yield PABA.Kinetic characterization reveals a Kd < 10−8 M for the PabA/PabB complex and susceptibility to inactivation by diazooxonorleucine (DON), confirming mechanistic dependence on glutamine hydrolysis [1].
Table 2: Evolutionary and Functional Divergence in PABA Pathways
Feature | Bacterial Pathway | Archaeal Pathway |
---|---|---|
Initial Precursor | Phosphoenolpyruvate + Erythrose-4-P | DKFP + L-Aspartate-semialdehyde |
Key Intermediate | Chorismate | 3-Dehydroquinic acid (DHQ) |
Regulatory Mechanisms | Chorismate enhances PabA/PabB kcat | Not characterized |
Genetic Evidence | pabA/pabB/pabC deletions require PABA | aroA' deletion requires PABA/AroAAs |
The carbamimidothioate group (–N=C(SR)NH2) is a pharmacophore in sulfonamide inhibitors like methyl (4-sulfamoylphenyl)carbamimidothioate. Its biosynthesis proceeds via sequential nucleophilic substitutions:
Table 3: Synthetic Route to Carbamimidothioate Derivatives
Step | Reaction | Reagents/Conditions | Product |
---|---|---|---|
1 | Thioureidation | KSCN, HCl, reflux, 3 h | 4-Thioureidobenzenesulfonamide |
2 | S-Methylation | CH3I, DMF, 40°C, 2.5 h | Methyl (4-sulfamoylphenyl)carbamimidothioate |
3 | Cyanamidation | K2CO3, DMF, 100°C | Potassium cyano(4-sulfamoylphenyl)amide |
Enzymatically, carbamimidothioate formation parallels post-chorismate modifications in bacteria, though direct enzymatic catalysis of such groups in natural products remains uncharacterized. The synthetic accessibility of these groups enables their incorporation into aromatic sulfonamides, which inhibit enzymes like carbonic anhydrase via zinc coordination [3].
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